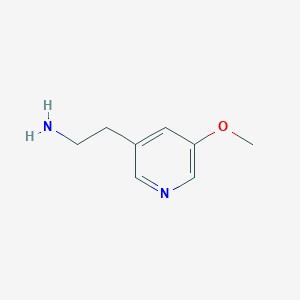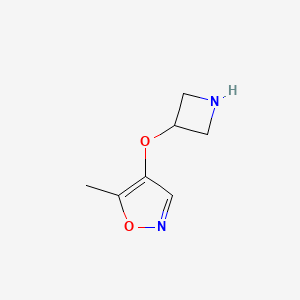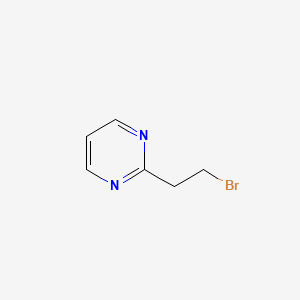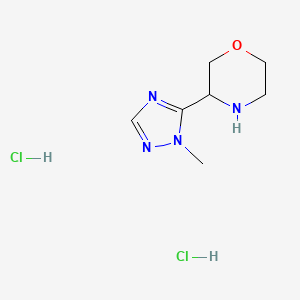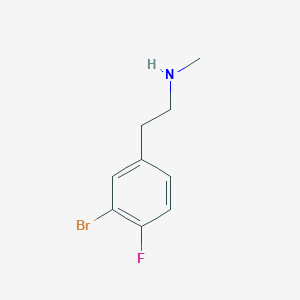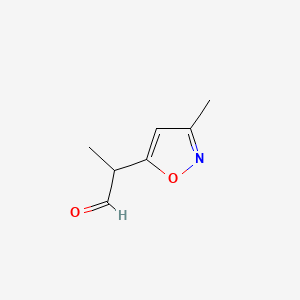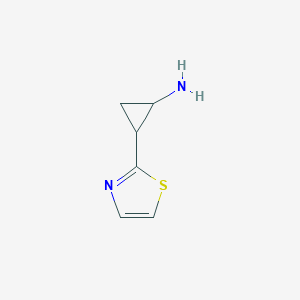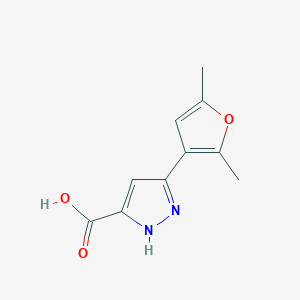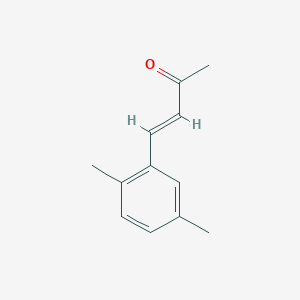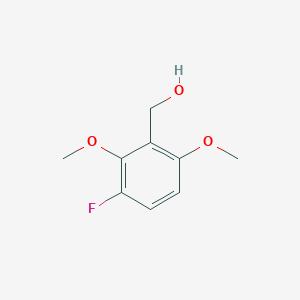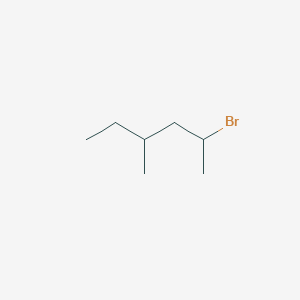
2-Bromo-4-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methylhexane is an organic compound classified as an alkyl halide. It consists of a hexane backbone with a bromine atom attached to the second carbon and a methyl group attached to the fourth carbon. This compound is of interest due to its reactivity and applications in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylhexane can be synthesized through the bromination of 4-methylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom on the second carbon of the hexane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process would likely include the use of bromine and a suitable solvent under controlled temperature and pressure conditions to optimize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by another nucleophile.
Elimination Reactions: It can also undergo elimination reactions (E2) to form alkenes, such as 4-methyl-2-hexene, by the removal of a hydrogen atom and the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). These reactions typically occur in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Major Products:
Substitution: Products include alcohols, nitriles, and ethers depending on the nucleophile used.
Elimination: The major product is typically an alkene, such as 4-methyl-2-hexene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methylhexane is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: While not a direct pharmaceutical agent, it can be used in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in the synthesis of polymers and other materials.
Wirkmechanismus
The primary mechanism of action for 2-Bromo-4-methylhexane involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.
Vergleich Mit ähnlichen Verbindungen
2-Bromohexane: Similar structure but without the methyl group on the fourth carbon.
4-Bromo-2-methylhexane: The positions of the bromine and methyl groups are reversed.
2-Chloro-4-methylhexane: Chlorine replaces bromine, affecting reactivity and reaction conditions.
Uniqueness: 2-Bromo-4-methylhexane is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can be exploited in synthetic chemistry to achieve desired outcomes in complex molecule synthesis.
Eigenschaften
CAS-Nummer |
61653-12-1 |
|---|---|
Molekularformel |
C7H15Br |
Molekulargewicht |
179.10 g/mol |
IUPAC-Name |
2-bromo-4-methylhexane |
InChI |
InChI=1S/C7H15Br/c1-4-6(2)5-7(3)8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
NRWCWVSNXYGJCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


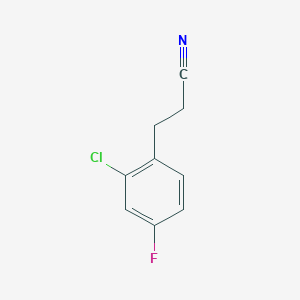
![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)
